Ethylnitrosocyanamide

Description

Contextualization within the Class of N-Nitrosocyano Compounds

Ethylnitrosocyanamide belongs to the N-nitrosocyano compounds, a subclass of N-nitrosamides. These compounds are characterized by the N-nitroso group directly attached to a nitrogen atom which is part of a cyanamide (B42294) functional group. The chemistry of N-nitroso compounds is extensive and has been the subject of considerable study due to their diverse reactivity and biological significance. Within this large family, N-nitrosocyanamides are relatively less explored compared to their more common N-nitrosamine and N-nitrosourea counterparts. The presence of the electron-withdrawing cyano group significantly influences the chemical properties of the N-nitroso moiety, making N-nitrosocyanamides a subject of specific academic interest.

Historical Development of its Chemical Investigation

The investigation of reactions that could lead to N-nitrosocyanamides dates back to the late 19th and early 20th centuries. In 1875, E. Drechsel reported observations on the reaction of cyanamide with potassium nitrite (B80452), noting a significant evolution of gas. researchgate.net Later, in 1915, E. A. Werner also documented the evolution of nitrogen gas when reacting cyanamide with sodium nitrite under acidic conditions. researchgate.net However, the isolation and characterization of the specific product, this compound, were not achieved until much later.

A pivotal moment in the study of this compound came in 1973 when Sidney S. Mirvish, Donald L. Nagel, and James Sams reported the synthesis, properties, and reactions of both methyl- and this compound. acs.orgacs.org Their work provided the first detailed chemical and spectroscopic characterization of this compound, which they prepared by the aqueous nitrosation of ethylcyanamide with sodium nitrite and acid. This foundational paper remains a key reference in the study of this compound. Following this, research in the late 1970s and 1980s focused on the properties and reactions of N-nitrosocyanamides, often in the context of understanding the behavior of N-nitroso compounds. acs.org

Fundamental Significance and Research Trajectories in Chemical Synthesis

The synthetic utility of this compound and its class of compounds is an area of ongoing exploration. The dual functionality of the cyanamide and N-nitroso groups provides a platform for diverse chemical transformations.

N-nitrosamides, including N-nitrosocyanamides, have been recognized as precursors for diazonium ions and other reactive intermediates. The thermal or photochemical decomposition of these compounds can lead to the generation of radicals and other species that can participate in a variety of synthetic transformations.

While specific, widespread applications of this compound as a synthetic reagent are not extensively documented in mainstream literature, the reactivity of the closely related cyanamide and N-nitroso functionalities suggests potential research trajectories. Cyanamides are known to participate in cycloaddition reactions and can act as electrophilic cyanide-transfer agents. researchgate.net The N-nitroso group can be involved in rearrangements and can act as a control element in certain reactions. The combination of these features in a single molecule makes this compound a potentially valuable, though likely highly reactive and specific, building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds.

Current Research Focus Areas and Challenges

Current research interest in compounds like this compound is often linked to the broader field of N-nitroso compounds and the development of novel synthetic methodologies. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, have been developed for the sensitive detection and quantification of N-nitroso compounds, which is crucial for studying their formation and reactions. rsc.orgthermofisher.comnih.govnih.gov

A significant challenge in the study and application of this compound is its inherent instability. N-nitrosamides are known to be sensitive to heat, light, and changes in pH, which can lead to decomposition. researchgate.net This instability, while potentially useful for generating reactive intermediates in a controlled manner, also presents considerable challenges for its isolation, storage, and handling.

The development of milder and more selective methods for the synthesis and transformation of N-nitrosocyanamides represents a current research focus. The use of modern synthetic techniques could unlock new applications for this class of compounds. Furthermore, detailed spectroscopic and computational studies can provide deeper insights into the structure, bonding, and reactivity of this compound, helping to overcome the challenges associated with its instability and paving the way for its future application in targeted organic synthesis. uantwerpen.be

Structure

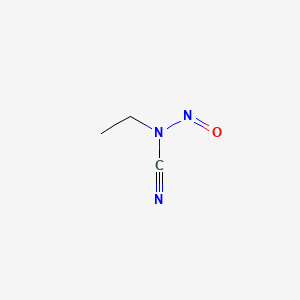

2D Structure

3D Structure

Properties

CAS No. |

38434-77-4 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

ethyl(nitroso)cyanamide |

InChI |

InChI=1S/C3H5N3O/c1-2-6(3-4)5-7/h2H2,1H3 |

InChI Key |

LMIMSGCBKHFTDY-UHFFFAOYSA-N |

SMILES |

CCN(C#N)N=O |

Canonical SMILES |

CCN(C#N)N=O |

Other CAS No. |

38434-77-4 |

Synonyms |

nitrosocyanamide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethylnitrosocyanamide

Classical and Modern Synthetic Routes to Ethylnitrosocyanamide

The synthesis of this compound primarily revolves around the introduction of a nitroso group (-N=O) onto an ethylcyanamide backbone. Methodologies can be broadly categorized into classical aqueous nitrosation reactions and other potential synthetic pathways that may offer advantages in terms of efficiency or substrate scope. researchgate.netdss.go.th

The most established method for the synthesis of N-nitroso compounds is through the nitrosation of a suitable amine precursor in an aqueous medium. For this compound, this involves the reaction of N-ethylcyanamide with a nitrosating agent.

The general mechanism for the nitrosation of a secondary amine, which is structurally analogous to N-ethylcyanamide, proceeds via the formation of a nitrosating species from a nitrite (B80452) salt (e.g., sodium nitrite) under acidic conditions. The acid catalyzes the formation of nitrous acid (HNO₂), which can then be protonated and lose water to form the highly reactive nitrosonium ion (NO⁺) or other nitrosating agents like dinitrogen trioxide (N₂O₃). The nitrogen atom of the ethylcyanamide then acts as a nucleophile, attacking the nitrosonium ion to form a protonated N-nitroso intermediate. Subsequent deprotonation yields the final product, this compound.

The pH of the reaction medium is a critical parameter; the reaction is typically performed in acidic conditions to facilitate the formation of the active nitrosating species. researchgate.net However, the stability of the resulting N-nitroso compound can also be pH-dependent. researchgate.net

Table 1: Key Reactants in Aqueous Nitrosation

| Reactant | Role |

| N-Ethylcyanamide | Precursor/Substrate |

| Sodium Nitrite (NaNO₂) | Source of Nitroso Group |

| Acid (e.g., HCl, H₂SO₄) | Catalyst for forming the nitrosating agent |

| Water | Solvent |

While aqueous nitrosation is a standard approach, modern synthetic chemistry continually seeks alternative pathways that may be more efficient, scalable, or environmentally benign. nih.govdur.ac.uk For this compound, this could involve non-aqueous nitrosation methods or the derivatization of different precursors.

Alternative nitrosating agents, such as nitrosyl chloride (NOCl) or nitrosyl tetrafluoroborate (B81430) (NOBF₄), can be employed, often in organic solvents. researchgate.net These reagents can be more reactive and may not require strongly acidic conditions, which can be advantageous if the substrate or product is sensitive to acid.

Another approach is the development of step-saving syntheses where functional groups are introduced more directly, potentially avoiding the isolation of the N-ethylcyanamide intermediate. nih.gov Research into novel synthetic routes for related organic compounds often focuses on C-H activation or cross-coupling reactions, though their direct application to a small molecule like this compound is less common than for more complex structures. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. prismbiolab.combeilstein-journals.org For the synthesis of this compound, several parameters can be adjusted. The choice of solvent, temperature, stoichiometry of reagents, and nature of the catalyst or acid can significantly impact the outcome. researchgate.netscielo.br

For instance, in related syntheses, moving from common solvents like dichloromethane (B109758) or benzene (B151609) to acetonitrile (B52724) has been shown to provide a better balance between the extent of reactant conversion and the selectivity for the desired product. scielo.br The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to efficiently explore the effects and interactions of multiple variables. prismbiolab.com

Table 2: Illustrative Optimization of a Nitrosation Reaction

| Entry | Solvent | Temperature (°C) | Acid (equiv.) | Yield (%) |

| 1 | Water | 0 | 1.1 | 65 |

| 2 | Acetic Acid | 0 | - | 72 |

| 3 | Acetonitrile | 25 | 1.1 | 75 |

| 4 | Dichloromethane | 0 | 1.1 | 68 |

| 5 | Acetonitrile | 0 | 1.1 | 81 |

| 6 | Acetonitrile | 0 | 1.5 | 78 |

This table is illustrative, based on general principles of reaction optimization, to demonstrate how varying conditions can affect product yield. researchgate.netscielo.br

Purification Techniques for Synthetic this compound

After the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, by-products, and the solvent. Purification is necessary to isolate the compound in a pure form. The choice of method depends on the physical properties of this compound (e.g., boiling point, solubility) and the nature of the impurities. youtube.com

Common purification techniques applicable to organic compounds include:

Distillation: If this compound is a liquid with a boiling point significantly different from the impurities, distillation can be an effective method. Distillation under reduced pressure is used for compounds with high boiling points or those that are thermally unstable. youtube.com

Crystallization: This technique is suitable if the product is a solid at room temperature. The crude product is dissolved in a suitable solvent at a higher temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. youtube.com

Chromatography: Techniques like column chromatography or thin-layer chromatography (TLC) separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel, alumina) and their solubility in a mobile phase. This is a very versatile and widely used method for purifying organic compounds. dss.go.th

Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture by partitioning it between two immiscible solvents. google.com

Design and Synthesis of Key Intermediates

In this reaction, ethylamine (B1201723) acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen (B1215507) bromide. This results in the displacement of the bromide ion and the formation of N-ethylcyanamide. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed as a by-product.

Reaction Scheme: CH₃CH₂NH₂ (Ethylamine) + BrCN (Cyanogen Bromide) → CH₃CH₂NHCN (N-Ethylcyanamide) + HBr

Care must be taken during this synthesis due to the toxicity of cyanogen bromide.

Comparative Analysis of Diverse Synthetic Strategies

When designing a synthesis for this compound, a chemist must weigh the pros and cons of different potential routes. The classical aqueous nitrosation is well-understood but may have limitations, while alternative methods might offer improvements in specific areas like safety or yield. fiveable.mecetjournal.itnih.gov

Table 3: Comparative Analysis of Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |

| Aqueous Nitrosation | Uses inexpensive and readily available reagents (NaNO₂, acid). researchgate.net Well-established and understood methodology. | May require careful pH control. researchgate.netresearchgate.net Potential for aqueous waste streams. Formation of unstable intermediates. researchgate.net | Reagent stability, reaction temperature control, product stability in the aqueous acidic medium. |

| Non-Aqueous Nitrosation (e.g., with NOCl) | Can be faster and more efficient. May avoid strongly acidic conditions. researchgate.net | Reagents like NOCl are highly reactive, corrosive, and toxic, requiring special handling. | Anhydrous conditions may be necessary. Solvent choice is critical for solubility and reactivity. |

| Alternative Pathways | Potential for higher yields, better selectivity, and greener chemistry. nih.govdur.ac.uk May be amenable to flow chemistry for improved safety and scalability. | Routes may be less developed and require more optimization. researchgate.net Starting materials and catalysts can be more expensive. nih.gov | Availability of specialized reagents/catalysts, complexity of the reaction setup, and scalability of the process. |

Chemical Reactivity and Mechanistic Pathways of Ethylnitrosocyanamide

Fundamental Reactivity Patterns and Electrophilic/Nucleophilic Characteristics

Ethylnitrosocyanamide, with the chemical formula C₃H₅N₃O, possesses a unique molecular structure that dictates its reactivity. nih.gov The molecule contains both a nitroso (-N=O) group and a cyanamide (B42294) (-N-C≡N) group, which contribute to its distinct chemical behavior. The presence of the electron-withdrawing nitroso and cyano groups influences the electron density distribution across the molecule, rendering specific sites susceptible to nucleophilic or electrophilic attack.

Resonance structures can be drawn for this compound, similar to those of nitrosoureas and nitrosamines, which indicate delocalization of electrons and contribute to its reactivity profile. researchgate.net The presence of N-alkyl nonequivalence, observed in its proton NMR spectrum, is attributed to restricted rotation around the N-NO bond, a characteristic shared with dialkylnitrosamines. researchgate.net This restricted rotation suggests a partial double bond character, further influencing the molecule's electronic properties and reactivity.

Reaction Mechanisms Involving the Nitrosocyano Functional Group

The nitrosocyano functional group is the primary site of reactivity in this compound, undergoing reactions characteristic of both N-nitroso compounds and cyanamides.

N-Nitrosation Reactions and Kinetics

This compound can be synthesized via the aqueous nitrosation of ethylcyanamide. researchgate.net This reaction involves the introduction of a nitroso group onto the nitrogen atom of the cyanamide. The kinetics of N-nitrosation reactions are highly dependent on factors such as pH and the basicity of the amine precursor. europa.eucir-safety.org Generally, the nitrosating agent, often derived from nitrous acid in acidic conditions, reacts with the unprotonated amine. europa.eu The rate of nitrosation for amides and related compounds is influenced by the reaction conditions. rsc.org While specific kinetic data for the formation of this compound is not extensively detailed in the provided results, the general principles of N-nitrosation apply. The reaction of guanidines to form nitrosocyanamides is noted to be relatively slow. inchem.org

The formation of N-nitroso compounds is a well-studied area of chemistry, with kinetics often following second-order with respect to nitrous acid. europa.eudeepdyve.comdntb.gov.ua Catalysis by anions such as thiocyanate (B1210189) can accelerate the reaction. inchem.org

Cyanamide-Derived Reactivity

The cyanamide moiety in this compound imparts reactivity characteristic of this functional group. Cyanamides can act as both electrophiles and nucleophiles. wikipedia.org The carbon atom of the cyano group is electrophilic and can react with nucleophiles. Conversely, the nitrogen atoms can exhibit nucleophilic character.

Reactions involving the cyanamide group can lead to the formation of various heterocyclic compounds. For instance, cyanamides can react with α-diazocarbonyl compounds in the presence of a rhodium catalyst to form 2-aminooxazoles. researchgate.net Additionally, cyanamides can undergo addition reactions with compounds containing acidic protons, such as water, hydrogen sulfide, and alcohols, to yield ureas, thioureas, and isoureas, respectively. wikipedia.org While these are general reactions of cyanamides, their specific application to this compound would be influenced by the presence of the nitroso group.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of N-nitroso compounds, including this compound, is a critical aspect of their chemistry. Generally, N-nitrosamides are thermally stable only at or below room temperature, with stability being dependent on the structure of the parent amine and the acyl group. cdnsciencepub.com N-nitroso compounds are known to be sensitive to heat and light. wikipedia.org

The thermal decomposition of N-nitrosamides often proceeds through an initial rearrangement to form diazo esters, involving the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com However, for this compound, which is not a traditional N-nitrosamide, the decomposition pathway may differ. The presence of the cyano group introduces alternative decomposition routes. The C-N bond dissociation energies in nitroso compounds are generally low. wikipedia.org

Studies on related compounds suggest that thermal decomposition can be complex, potentially involving unimolecular extrusion of dinitrogen to form a carbene, bimolecular dimerization, or reaction with the solvent. beilstein-journals.org The specific pathways for this compound would require detailed experimental investigation, but it is expected to be less stable than analogous nitrosamines due to the electron-withdrawing nature of the cyano group. The thermal stability of various organic compounds, including those with similar functional groups, is often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and pathways. researchgate.netnih.govchemrxiv.org

| Compound Family | General Thermal Stability | Decomposition Onset |

| N-Nitrosamides | Stable at or below room temperature. cdnsciencepub.com | Varies with structure. cdnsciencepub.com |

| N-Nitrosamines | Generally more thermally stable than nitrosamides. cdnsciencepub.com | Can decompose above 200 °C. rsc.org |

| Diazo Compounds | Stability varies; can be sensitive to heat. beilstein-journals.org | Dependent on substituents. beilstein-journals.org |

Photochemical Transformations and Photodegradation Mechanisms

The photochemical behavior of this compound is influenced by the nitroso group, which is a known chromophore that absorbs light in the UV-visible region. cdnsciencepub.com The photolysis of N-nitroso compounds can lead to different products compared to their thermal decomposition.

Light-Induced Reactivity and Quantum Yield Studies

The photolysis of N-nitrosamides in acidic media has been shown to proceed via cleavage of the nitrogen-nitrogen bond, in contrast to the nitrogen-carbonyl bond cleavage observed in thermal decomposition. cdnsciencepub.com This light-induced reaction can lead to denitrosation. cdnsciencepub.com The photochemical transformations of related compounds have been studied, but specific details on this compound are limited. dss.go.thrsc.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules reacted divided by the number of photons absorbed. wikipedia.org The quantum yield of photochemical reactions can be highly dependent on factors such as the wavelength of light, solvent, and concentration of the reactants. wikipedia.orgnih.gov For some photochemical reactions, the quantum yield can be concentration-dependent. nih.gov The study of light-induced reactivity often involves determining the quantum yield to understand the efficiency of the process. nih.govudayton.edumpg.de The photodegradation of organic compounds in the atmosphere and in aqueous environments is an active area of research, with complex mechanisms often involving radical species and secondary reactions. chemistry-chemists.comcopernicus.orgxmu.edu.cn

| Photochemical Parameter | Description | Relevance to this compound |

| Light Absorption | N-nitroso compounds absorb UV-Vis light. cdnsciencepub.com | The nitroso group in this compound acts as a chromophore, initiating photochemical reactions. |

| Bond Cleavage | Photolysis of N-nitrosamides often involves N-N bond scission. cdnsciencepub.com | This pathway is a likely route for the photodegradation of this compound. |

| Quantum Yield (Φ) | A measure of the efficiency of a photochemical reaction. wikipedia.org | The quantum yield for the photodegradation of this compound would quantify its light sensitivity. |

Identification of Photolytic Degradation Products

The photolytic degradation of N-nitroso compounds, including nitrosamides like this compound, is a critical area of study. The primary mechanism of photolytic degradation for N-nitroso compounds involves the cleavage of the N-nitroso (N-N) bond upon irradiation with ultraviolet (UV) light. nih.govepa.gov This process is the foundational step leading to the formation of various degradation products.

The process begins with the absorption of UV radiation, which excites the molecule and leads to the homolytic cleavage of the weak N-N bond. nih.govlibretexts.org The resulting ethylcyanamide radical and nitric oxide radical can then participate in a variety of subsequent reactions, influenced by the solvent and presence of oxygen.

A proposed list of potential degradation products, based on these established mechanisms for related compounds, is presented below.

Table 1: Potential Photolytic Degradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Ethylcyanamide | C₃H₆N₂ | Primary product from N-N bond cleavage. |

| Nitric Oxide | NO | Primary product from N-N bond cleavage. |

| Ethylamine (B1201723) | C₂H₇N | Potential product from further degradation/hydrolysis of the cyanamide intermediate. |

| Nitrite (B80452) Ion | NO₂⁻ | Oxidation product of nitric oxide or direct product from photolysis in aqueous solution. nih.gov |

| Nitrate (B79036) Ion | NO₃⁻ | Further oxidation product of nitrite. nih.gov |

This table is illustrative and based on the known reactivity of the nitrosamide functional group.

Acid-Catalyzed and Base-Catalyzed Reactions

This compound possesses functional groups that are susceptible to both acid and base catalysis, leading to hydrolysis and other transformations.

Base-Catalyzed Reactions: Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion. rsc.org For this compound, this attack could occur at the carbonyl-like carbon of the nitroso group or at the carbon of the cyano group. Base-catalyzed hydrolysis of a nitrile group proceeds through a nucleophilic addition of hydroxide to form an intermediate that ultimately yields a carboxylate salt and ammonia (B1221849) or an amine. chemistrysteps.com The hydrolysis of the amide linkage under basic conditions is effectively irreversible because the final step forms a carboxylate anion, which is resistant to further nucleophilic attack. chemistrysteps.com In some systems, base catalysis can also promote elimination reactions if a suitable leaving group and acidic proton are present. viu.ca

Radical Chemistry and Electron Transfer Processes

The radical chemistry of this compound is primarily initiated by the photolytic cleavage of the N-N bond, which generates a nitrogen-centered ethylcyanamide radical and a nitric oxide radical. nih.gov Radical reactions typically proceed through a chain reaction mechanism involving three phases: initiation, propagation, and termination. libretexts.org

Initiation: The initial formation of radicals via homolytic cleavage induced by UV light. libretexts.org

Propagation: The initial radical can react with a stable molecule to create a new radical. libretexts.org For instance, the ethylcyanamide radical could abstract a hydrogen atom from a solvent molecule or add across a double bond. The cyano group itself can act as a radical acceptor in certain cascade reactions, providing a pathway to build molecular complexity. rsc.org

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics: The study of reaction kinetics for this compound involves measuring the rate at which it is consumed or its products are formed under various conditions. This is typically achieved by monitoring the concentration of the reactant or a product over time using spectroscopic methods. libretexts.org From this data, the reaction order, rate law, and rate constant (k) can be determined. libretexts.orgnih.gov

For example, to determine the order of a degradation reaction, one would plot concentration versus time, the natural logarithm of concentration versus time, and the reciprocal of concentration versus time. The plot that yields a straight line reveals the order of the reaction (zeroth, first, or second, respectively). libretexts.org

Table 2: Illustrative Kinetic Data for a First-Order Degradation of this compound

| Time (minutes) | [this compound] (M) | ln[this compound] |

| 0 | 0.0100 | -4.605 |

| 10 | 0.0082 | -4.805 |

| 20 | 0.0067 | -5.005 |

| 30 | 0.0055 | -5.205 |

| 40 | 0.0045 | -5.405 |

This table presents hypothetical data. A linear plot of ln[Concentration] vs. Time would indicate a first-order reaction, and the rate constant k would be the negative of the slope.

Thermodynamics: The thermodynamics of these reactions describe the energy changes and the position of equilibrium. Key parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). lumenlearning.comyoutube.com A negative ΔG indicates a spontaneous reaction that favors the formation of products. lumenlearning.com These values can be determined experimentally through calorimetry or calculated using bond dissociation energies. lumenlearning.comyoutube.com Energy diagrams are used to visualize the thermodynamic profile of a reaction, showing the relative energies of reactants, transition states, intermediates, and products. youtube.comyoutube.com The difference in energy between the reactants and the transition state is the activation energy (Ea), a key kinetic parameter. masterorganicchemistry.com

Spectroscopic Probing of Reactive Intermediates and Transition States

Reactive Intermediates: Reactive intermediates are short-lived, high-energy species that exist transiently during a reaction. lumenlearning.com Their detection provides crucial insight into the reaction mechanism. Given the reactivity of this compound, likely intermediates include nitrogen-centered radicals from photolysis or protonated species during acid catalysis. nih.gov

Several advanced spectroscopic techniques are employed to detect and characterize these fleeting species:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the primary technique for studying species with unpaired electrons, such as the nitrogen-centered radicals formed during photolysis. nih.gov

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect charged intermediates in the reaction mixture, providing information on their mass-to-charge ratio and elemental composition. researchgate.netsemanticscholar.org

Laser Flash Photolysis: This technique uses a short, intense laser pulse to generate intermediates, which are then monitored using time-resolved absorption or fluorescence spectroscopy. beilstein-journals.org

Infrared Ion Spectroscopy: This method, often combined with mass spectrometry, provides structural information about isolated, mass-selected intermediates in the gas phase, which can be compared with theoretical calculations. nih.gov

Transition States: The transition state is the highest energy configuration along the reaction coordinate, representing the energetic barrier that must be overcome for reactants to become products. masterorganicchemistry.comwikipedia.org Unlike intermediates, transition states cannot be isolated or directly observed because they have an extremely short lifetime (femtoseconds) and represent an energy maximum, not a minimum. masterorganicchemistry.comlumenlearning.com

Their structure and energy are inferred indirectly through:

Kinetic Studies: The effect of structural changes on the reaction rate (e.g., substituent effects) can provide clues about the structure of the transition state, as described by principles like the Hammond-Leffler postulate. wikipedia.org

Computational Chemistry: Quantum mechanical calculations are essential for determining the geometry, energy, and vibrational frequencies of transition states. unl.edu These theoretical structures represent a "saddle point" on the potential energy surface. solubilityofthings.com The speculative structure of a transition state is often depicted with partial bonds and partial charges to reflect the process of bond breaking and bond forming. youtube.com

Advanced Structural Elucidation and Spectroscopic Characterization of Ethylnitrosocyanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of ethylnitrosocyanamide in solution. Proton NMR (¹H NMR) studies, in particular, provide critical insights into the compound's conformational dynamics.

A key feature observed in the proton NMR (PMR) spectrum of this compound is the non-equivalence of the N-alkyl protons. nih.govresearchgate.net This phenomenon is directly attributed to the restricted rotation around the nitrogen-nitroso (N-NO) bond. nih.govresearchgate.net This restricted rotation arises from the partial double bond character of the N-N bond, a consequence of resonance delocalization of the lone pair of electrons on the nitrogen atom with the π-system of the nitroso group. This is a well-documented characteristic of N-nitrosamines and related structures like amides.

The planarity imposed by this partial double bond character means the ethyl group can exist in two distinct stereochemical environments relative to the nitroso-oxygen: cis or trans. Because rotation around the N-NO bond is slow on the NMR timescale at room temperature, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group in these two different conformations are chemically non-equivalent and therefore produce separate signals in the ¹H NMR spectrum. nih.govresearchgate.net This is in contrast to what would be expected if there were free rotation, which would average the environments and lead to a single set of signals for the ethyl group.

Table 1: Proton NMR (¹H NMR) Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Methylene (-CH₂) | Two distinct quartets | Quartet | ~7 Hz | Non-equivalent due to restricted N-NO rotation; split by adjacent -CH₃ protons. |

| Methyl (-CH₃) | Two distinct triplets | Triplet | ~7 Hz | Non-equivalent due to restricted N-NO rotation; split by adjacent -CH₂ protons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

The IR spectrum provides clear evidence for the key functional moieties within the molecule. nih.govresearchgate.netncl.ac.uk A strong absorption band characteristic of the nitrile group (C≡N) is observed, along with a distinct band for the nitroso group (N=O). nih.govresearchgate.net The positions of these bands are indicative of the electronic environment within the molecule.

While specific Raman data for this compound is not detailed in the available literature, the technique would complement IR spectroscopy. The C≡N triple bond, being highly polarizable, is expected to produce a strong signal in the Raman spectrum. The N=O stretch would also be Raman active. By comparing IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural confirmation.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Source |

| Nitrile | C≡N | 2260 - 2220 | nih.govresearchgate.net |

| Nitroso | N=O | 1500 - 1450 | nih.govresearchgate.net |

| C-H (Alkyl) | C-H | 3000 - 2850 | ncl.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Resonance Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV spectrum is indicative of significant electron delocalization and resonance structures, similar to those found in nitrosamines and nitrosoureas. nih.govresearchgate.net

The absorption in the UV region is primarily due to n → π* and π → π* electronic transitions involving the non-bonding electrons on the oxygen and nitrogen atoms and the π-orbitals of the N=O and C≡N groups. The conjugation between the cyano group and the nitrosamino moiety allows for delocalization of electron density, which influences the energy of these transitions. This delocalization suggests that the molecule is a resonance hybrid, contributing to the stability and specific reactivity of the compound. The position of the absorption maximum (λmax) is a key parameter derived from the UV-Vis spectrum.

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Rationale | Source |

| n → π | 300 - 400 | Transition of a non-bonding electron (from N or O) to an anti-bonding π orbital of the N=O group. | nih.govresearchgate.net |

| π → π | 200 - 300 | Transition of an electron from a π bonding orbital to an anti-bonding π orbital within the conjugated system. | nih.govresearchgate.net |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 4: Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Identity | Source |

| [C₃H₅N₃O]⁺ | 99 | Molecular Ion (M⁺) | nih.gov |

| [NO]⁺ | 30 | Nitrosyl Cation | nih.govresearchgate.netncl.ac.uk |

| [M - N₂]⁺ | 71 | Loss of neutral N₂ | nih.govresearchgate.net |

| [C₂H₅]⁺ | 29 | Ethyl Cation |

X-ray Crystallography and Solid-State Structural Investigations (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uol.deruppweb.org This technique can provide accurate bond lengths, bond angles, and conformational details.

Based on a thorough review of the available scientific literature, no reports on the single-crystal X-ray structure of this compound have been published to date. Therefore, definitive solid-state structural data, such as precise bond lengths and angles, are not available for this compound.

Computational Chemistry and Theoretical Investigations of Ethylnitrosocyanamide

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics forms the fundamental basis for understanding the electronic structure and bonding within a molecule. ebsco.com Ab initio and Density Functional Theory (DFT) are the principal quantum mechanical methods used to model these characteristics. wikipedia.orgphyschemres.org For ethylnitrosocyanamide, these studies are crucial for elucidating the nature of its chemical bonds, the distribution of electrons, and how these factors influence its stability and reactivity.

The electronic behavior of this compound is dictated by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. libretexts.org Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to Frontier Molecular Orbital (FMO) theory and helps in predicting chemical reactivity. wikipedia.orgmdpi.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.

For this compound, the electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netbiointerfaceresearch.com In a typical MEP map, areas with negative potential (often colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. biointerfaceresearch.com Such analyses for this compound would highlight the electronegative oxygen and nitrogen atoms as key sites for interaction.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. huntresearchgroup.org.uk

The three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to its chemical identity and reactivity. ebsco.com Computational methods, particularly geometry optimization, are employed to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comfaccts.de

Various computational methods, including Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT with different functionals (e.g., B3LYP, M06-2X), are used to perform geometry optimizations. nih.govresearchgate.net The choice of method and basis set affects the accuracy of the calculated geometric parameters. researchgate.net

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C | Data not available | |

| C-N (ethyl) | Data not available | |

| N-N | Data not available | |

| N=O | Data not available | |

| N-C (cyano) | Data not available | |

| C≡N | Data not available | |

| **Bond Angles (°) ** | ||

| C-C-N | Data not available | |

| C-N-N | Data not available | |

| N-N=O | Data not available | |

| C-N-C (cyano) | Data not available | |

| N-C≡N | Data not available | |

| Dihedral Angles (°) | ||

| C-C-N-N | Data not available | |

| C-N-N=O | Data not available |

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has become one of the most popular computational methods in chemistry due to its favorable balance of accuracy and computational cost. physchemres.org Unlike wave function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. researchgate.net

DFT is widely used for geometry optimization to find the equilibrium structure of molecules like this compound. mdpi.comgithub.io By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is reached. mdpi.com The accuracy of these calculations depends on the choice of the exchange-correlation functional and the basis set. researchgate.net

Beyond determining the ground-state geometry, DFT calculations are essential for exploring the potential energy surface of a molecule. This includes locating different conformers (rotational isomers) and calculating their relative energies to determine their populations at a given temperature. For this compound, this would involve studying the rotation around the N-N and C-N single bonds.

Ab Initio Calculations of Reaction Pathways and Transition States

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are crucial for studying chemical reactions. wikipedia.orgnih.gov

For nitrosamines, a key area of investigation is their metabolic activation, which is believed to be a critical step in their carcinogenic activity. frontiersin.orgnih.gov Ab initio calculations can be used to model these reaction pathways. sumitomo-chem.co.jpnih.gov The process typically involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect them on the potential energy surface. sumitomo-chem.co.jpsci-hub.se

The activation energy (the energy barrier that must be overcome for a reaction to occur) is determined by the energy difference between the reactants and the transition state. sumitomo-chem.co.jp Computational studies on other nitrosamines have focused on calculating the activation energies for α-hydroxylation, a key metabolic activation step catalyzed by cytochrome P450 enzymes. nih.govnih.govusp.org Such calculations for this compound would provide insight into its potential reactivity and biological activity by quantifying the energy barriers for its decomposition or metabolic transformation. ibb.charxiv.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change. chemrxiv.org

For a flexible molecule like this compound, MD simulations are valuable for performing a thorough conformational analysis. mdpi.comconsensus.app They can map out the accessible rotational states around single bonds and determine the free energy landscape associated with these motions. This is particularly relevant for understanding the restricted rotation around the N-N bond, a characteristic feature of many nitrosamines. unimi.it

Furthermore, MD simulations can model the interactions between this compound and its environment, such as solvent molecules or biological macromolecules. nih.gov This provides a molecular-level understanding of solvation effects and how the compound might bind to a biological target. While MD is a powerful tool for these types of investigations, specific MD simulation studies focused on this compound are not prevalent in the surveyed literature. chemrxiv.orguni-konstanz.de

Spectroscopic Property Prediction and Validation through Computational Models

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. researchgate.netnsf.gov By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, and even predict the spectra of unstable or hypothetical molecules. nih.govarxiv.org

For this compound, computational models can predict various types of spectra:

Vibrational Spectra (IR and Raman): DFT calculations are commonly used to compute harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the C≡N and N=O stretching vibrations.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. biointerfaceresearch.comsumitomo-chem.co.jp These calculations can help explain the color of a compound and provide insight into its electronic structure. biointerfaceresearch.com

The comparison between computationally predicted and experimentally measured spectra serves as an important validation for both the theoretical models and the experimental findings. researchgate.net

Quantitative Structure-Property Relationships (QSPR) in Purely Chemical Contexts

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to mathematically correlate the structural or physicochemical features of a molecule with a specific property of interest. nih.govresearchgate.net In the context of this compound, while specific QSPR studies for its fundamental physicochemical properties are not extensively documented in publicly available literature, the broader class of nitroso compounds, to which it belongs, has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) investigations. These studies, which are methodologically analogous to QSPR, provide valuable insights into how the chemical structure of these compounds influences their chemical reactivity and interaction with biological macromolecules, which can be considered a "property" in a chemical context. sciforum.nettandfonline.com

The primary aim of these theoretical approaches is to predict the properties of new or untested compounds without the need for experimental synthesis and measurement, thereby reducing costs and accelerating research. nih.govsciforum.net The development of a QSPR model involves several key steps: the compilation and curation of a dataset of molecules with known properties, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. nih.govmdpi.com

Research Findings on Nitroso Compounds

Research into the QSAR of nitroso compounds has largely concentrated on predicting their carcinogenic and toxicological properties. These studies utilize various computational methods to develop models that can explain and predict the biological activity of these molecules based on their structural characteristics.

One area of focus has been the prediction of carcinogenic potency. For instance, a QSAR study on a set of 26 nitroso compounds, including N-nitrosoureas and N-nitrosamines, employed a combination of 0D, 1D, and 2D molecular descriptors calculated using DRAGON software. sciforum.netresearchgate.net Through the use of a Genetic Algorithm (GA) for variable selection, a model was developed that could explain approximately 86% of the variance in the observed carcinogenic potency (TD50) in female rats. sciforum.netresearchgate.net This highlights the ability of theoretical descriptors to capture the structural features relevant to the compounds' carcinogenic properties.

Another study focused on the acute oral toxicity (LD50) of 80 N-nitroso compounds (NNCs). mdpi.comnih.gov This research combined quantum chemistry-derived descriptors with those from DRAGON software. A Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach yielded a model with good internal and external predictive capabilities. mdpi.comnih.gov The study found that the acute oral toxicity of NNCs is primarily influenced by factors such as polarizability, ionization potential, and the presence and frequency of C-O bonds. mdpi.comnih.gov

The methodologies employed in these studies are diverse. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the property. mdpi.comnih.gov More advanced machine learning techniques, such as Artificial Neural Networks (ANN), have also been applied, particularly in classification studies to distinguish between high and low toxicity compounds. mdpi.comnih.gov

The validation of these models is a critical step to ensure their robustness and predictive accuracy. mdpi.com This typically involves internal validation techniques like leave-one-out cross-validation (Q² or q²) and external validation using a separate test set of compounds that were not used in the model development. sciforum.netmdpi.com

The following tables summarize the findings from representative QSAR studies on nitroso compounds, illustrating the types of models developed and their statistical significance.

Table 1: QSAR Model for Carcinogenic Potency of Nitroso Compounds

| Property Modeled | Compound Class | Modeling Method | Key Descriptors | Statistical Performance |

| Carcinogenic Potency (TD50) | Nitroso-compounds | Genetic Algorithm, 0D-2D DRAGON descriptors | Combination of 0D, 1D, and 2D descriptors | Explained Variance: ~86% |

Data sourced from a QSAR study on the prediction of carcinogenic potency of nitroso-compounds. sciforum.netresearchgate.net

Table 2: QSAR Model for Acute Oral Toxicity of N-Nitroso Compounds

| Property Modeled | Compound Class | Modeling Method | Key Influencing Factors | Statistical Performance |

| Acute Oral Toxicity (-logLD50) | N-Nitroso Compounds (NNCs) | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | Polarizability, Ionization Potential (IP), Presence/absence of C-O bonds | R² = 0.8071, Q²loo = 0.7533, R²ext = 0.7195 |

Data sourced from a QSAR and classification study on the prediction of acute oral toxicity of N-Nitroso Compounds. mdpi.comnih.gov

These studies collectively demonstrate that the properties of nitroso compounds can be effectively modeled using computational techniques. The descriptors identified as significant in these models provide a theoretical basis for understanding the structural determinants of their activity. While these examples focus on biological endpoints, the principles and methods are directly applicable to the prediction of purely physicochemical properties of this compound, should sufficient experimental data become available for model development.

Analytical Methodologies for Chemical Characterization and Process Monitoring of Ethylnitrosocyanamide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. mdpi.comdrawellanalytical.com For a compound like ethylnitrosocyanamide, both gas and liquid chromatography, particularly when coupled with mass spectrometry, are indispensable tools for purity assessment and real-time reaction monitoring. mdpi.compmda.go.jp

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. pmda.go.jp Given the expected volatility of this compound, GC can be effectively used for its quantification. The selection of the column is critical, and a variety of stationary phases can be considered. For nitrosamine (B1359907) analysis, methods often recommend specific columns and temperature programs to achieve optimal separation. restek.com Detectors such as the flame ionization detector (FID), electron capture detector (ECD), or a nitrogen-phosphorus detector (NPD) can be utilized, with the latter offering enhanced sensitivity for nitrogen-containing compounds like this compound. cdc.gov However, the thermal energy analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds, though its use is becoming less common than mass spectrometric methods. labrulez.comqascf.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. basciences.comtorontech.com For this compound, reversed-phase HPLC using a C18 or phenyl-hexyl column would be a primary approach. docuchem.comnih.gov The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. amegroups.cnjopcr.com UV detection is a common method, as the N-nitroso group acts as a chromophore, typically showing absorbance maxima around 230 nm and 330 nm. pmda.go.jp However, the molar absorptivity is relatively low, which may limit sensitivity for trace-level detection. pmda.go.jp Different column chemistries, such as cyano or amine-bonded phases, have also been tested for the separation of related N-nitrosamino acids, demonstrating the importance of methodological development for specific analytical challenges. nih.gov

Table 1: Comparison of GC and HPLC Parameters for Nitrosamine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with stationary/mobile phases in a liquid stream. torontech.com |

| Typical Columns | Capillary columns (e.g., DB-1701, Pro EZGC). restek.comnih.gov | Reversed-phase (C18, Phenyl), Cyano, Amine. docuchem.comjopcr.comnih.gov |

| Detectors | MS, TEA, NPD, FID, ECD. cdc.govlabrulez.com | MS, UV-Vis (PDA), Fluorescence (with derivatization). mdpi.compmda.go.jpamegroups.cn |

| Applicability | Volatile and semi-volatile, thermally stable compounds. pmda.go.jp | Wide range of compounds, including non-volatile and thermally labile. basciences.com |

| Sensitivity | High, especially with MS or TEA detectors. labrulez.comkirj.ee | Moderate with UV; high with MS or fluorescence detectors. pmda.go.jpjopcr.com |

The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity, making it the gold standard for trace analysis of N-nitroso compounds in complex matrices. labrulez.comeuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile compounds. restek.com Electron impact (EI) ionization is a common method, providing characteristic fragmentation patterns that aid in structural elucidation. For enhanced sensitivity, especially for trace analysis, chemical ionization (CI) can be employed, which is a softer ionization technique resulting in a more prominent molecular ion or protonated molecule, simplifying quantification. labrulez.comkirj.ee The use of GC coupled with tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole instrument, allows for selected reaction monitoring (SRM), which dramatically increases selectivity and lowers detection limits to parts-per-billion (ppb) levels or below. restek.comlabrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is arguably the most powerful technique for the analysis of a wide array of N-nitroso compounds, including those that are non-volatile or prone to thermal degradation in a GC inlet. mdpi.compmda.go.jpbasciences.com This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com It is the method of choice for analyzing complex samples where matrix interference can be a significant issue. europa.eu For this compound, LC-MS/MS would allow for its direct detection in reaction mixtures with minimal sample cleanup, providing a robust tool for process monitoring. europa.eu

Spectrophotometric Methods for Quantitative Determination in Chemical Systems

Spectrophotometric methods, based on the absorption of ultraviolet (UV) or visible light, offer a simple, cost-effective, and rapid means for quantitative analysis. juniperpublishers.com These methods rely on Beer's Law, where the absorbance of a solution is directly proportional to the concentration of the analyte. juniperpublishers.com

This compound, containing the N-nitroso (N=O) chromophore, is expected to absorb UV light. pmda.go.jp A spectrophotometric method for determining nitrosocyanamides has been reported, indicating the feasibility of this approach. acs.org The procedure would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and quantifying the concentration using a calibration curve prepared from standards of known concentration. drawellanalytical.comjuniperpublishers.com

While direct UV spectrophotometry can be effective, its selectivity may be limited in complex mixtures. To enhance selectivity and sensitivity, methods can be developed based on chemical reactions that produce a colored product. For instance, a method for nitrite (B80452) determination relies on its ability to oxidize a phosphomolybdenum blue complex, causing a measurable decrease in color intensity. najah.edu A similar principle, perhaps involving the reduction of the nitroso group or a specific color-forming reaction, could potentially be developed for this compound. The optimization of reaction parameters such as pH, temperature, and reaction time is crucial for the development of a robust spectrophotometric assay. najah.edunih.gov

Electrochemical Methods for Reactivity and Concentration Measurements

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them attractive for in-situ and real-time monitoring. These techniques measure changes in electrical properties (like current or potential) resulting from a chemical reaction at an electrode surface.

While this compound itself may not be directly electroactive under simple conditions, N-nitroso compounds can be detected electrochemically. nih.gov For example, differential pulse voltammetry (DPV) has been used to detect nitroso-arginine by monitoring its reduction peak. nih.gov This suggests that a voltammetric method could be developed for this compound, likely involving the electrochemical reduction of the N-nitroso group.

A promising and more advanced approach involves the use of chemically modified electrodes. Molecularly imprinted polymers (MIPs) can be synthesized to create specific recognition sites for a target molecule. nih.govresearchgate.net An impedimetric sensor for N-nitrosodimethylamine (NDMA) has been developed by entrapping MIP particles on an electrode surface. researchgate.netsci-hub.se The binding of NDMA to the MIP causes a measurable change in the electrochemical impedance, allowing for its selective and sensitive detection. A similar MIP-based sensor could be designed for this compound, offering a highly selective method for its direct measurement in synthetic process streams.

Table 2: Overview of Potential Electrochemical Methods for this compound

| Technique | Principle | Potential Application for this compound | References |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell as the potential is varied. | To study the redox behavior of the N-nitroso group and identify suitable potentials for quantitative analysis. | nih.govresearchgate.net |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear voltage sweep, enhancing sensitivity over CV. | Quantitative determination at low concentrations by measuring the peak current from the reduction of the nitroso group. | nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) with MIPs | Measures the impedance of an electrode system over a range of frequencies. Binding of the analyte to a molecularly imprinted polymer (MIP) on the electrode alters the impedance. | Highly selective and sensitive detection using a custom-designed MIP sensor specific for this compound. | researchgate.netsci-hub.se |

| Amperometry | Measures the current resulting from an electrochemical reaction at a constant applied potential. | Continuous monitoring of concentration in a flow system, such as a synthetic reactor output. | researchgate.net |

Development of Novel Detection Techniques for this compound in Synthetic Processes

Modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT) to monitor and control reactions in real-time. nih.gov This approach moves beyond traditional offline analysis, providing continuous insight into the reaction progress.

For this compound synthesis, novel detection techniques could involve the implementation of in-line spectroscopic probes. nih.gov

Raman and Near-Infrared (NIR) Spectroscopy: These techniques can be used for real-time, non-destructive monitoring of chemical reactions. nih.govbeilstein-journals.org Fiber-optic probes can be inserted directly into a reactor. By developing calibration models using methods like partial least-squares (PLS) regression, the concentrations of reactants, intermediates (like this compound), and products can be monitored simultaneously as the reaction proceeds. nih.gov

GC with Ion Mobility Spectrometry (GC-IMS): This technique separates compounds first by gas chromatography and then separates the resulting ions based on their size and shape in an electric field. GC-IMS offers a robust and potentially lower-cost alternative to MS for specific applications and has been explored for the detection of nitrosamines in water. chromatographyonline.com Its application to monitor the headspace of a reaction vessel or for rapid analysis of reaction aliquots could represent a novel approach for process control.

Molecularly Imprinted Polymer (MIP) Sensors: As mentioned previously, the development of electrochemical or optical sensors based on MIPs tailored for this compound would be a significant innovation. nih.govsci-hub.se These sensors could be integrated into flow chemistry systems for continuous, selective monitoring.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. mdpi.com For N-nitroso compounds, derivatization is often employed to improve volatility, thermal stability, or detector response, particularly for GC analysis. researchgate.net

A common and effective strategy for N-nitrosamines involves denitrosation , where the nitroso group is chemically removed, followed by derivatization of the resulting secondary amine. nih.govresearchgate.net This two-step process overcomes issues related to the thermal lability of some N-nitroso compounds and can significantly enhance sensitivity.

Denitrosation: This is typically achieved by reacting the sample with hydrobromic acid (HBr) in an acidic medium, which cleaves the N-N bond to release the corresponding secondary amine (in this case, ethylcyanamide). nih.govresearchgate.net

Derivatization of the Amine: The resulting ethylcyanamide can then be reacted with a suitable reagent to form a stable, easily detectable derivative. Common derivatizing agents include:

p-Toluenesulfonyl chloride (p-TSC): Reacts with the amine to form a sulfonamide derivative that exhibits good chromatographic behavior and can be detected with high sensitivity by GC-MS. researchgate.net

Pentafluorobenzyl bromide (PFBBr): Forms a derivative that is highly responsive to an electron capture detector (ECD), enabling very low detection limits. nih.gov

Diethyl chlorothiophosphate: Creates N-diethylthiophosphoryl derivatives that can be selectively measured by GC with a flame photometric detector (FPD). nih.gov

Another strategy, particularly for compounds with active hydrogens, is silylation . Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active protons with a silyl (B83357) group, which can improve thermal stability and chromatographic performance for GC analysis. chromatographyonline.com This could be applicable if this compound or its reaction intermediates possess amenable functional groups.

By converting this compound to a more robust and detectable derivative, these strategies allow for more reliable and sensitive quantification, especially at trace levels, and can help overcome challenges in complex sample matrices. nih.govresearchgate.net

Ethylnitrosocyanamide in Organic Synthesis and Derivatization

Utilization as a Reagent in Organic Transformations

Ethylnitrosocyanamide has been synthesized and studied for its chemical properties and reactions. acs.org As a reagent, its utility in broader organic transformations is limited compared to other N-nitroso compounds like N-nitroso-N-ethylurea.

Precursor to Diazoethane (B72472) and Related Diazo Compounds

A review of the scientific literature does not indicate that this compound is commonly used as a precursor for generating diazoethane. The standard and more widely documented precursor for diazoethane is N-nitroso-N-ethylurea, which undergoes decomposition in the presence of a base to yield the target diazo compound. chemsrc.com

Applications in the Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Hydantoins)

While cyanamides can be precursors to certain heterocyclic structures, there is no specific evidence in the available literature for the application of this compound in the synthesis of heterocycles like oxazoles or hydantoins. The synthesis of such compounds often involves different pathways, such as the reaction of α-diazoketones with amides for oxazoles or the Bucherer-Bergs reaction for hydantoins. organic-chemistry.org

Synthesis of Novel Organic Scaffolds Using this compound as a Building Block

The concept of a "building block" in organic synthesis implies its incorporation into the final molecular scaffold. lifechemicals.com Extensive searches of chemical literature and databases did not yield examples of this compound being used as a foundational building block for the construction of novel organic scaffolds. Its primary role appears to be that of a reactive intermediate rather than a structural component.

Derivatization Reactions for Fundamental Structure-Reactivity Studies (Purely chemical)

The primary derivatization reaction involving this compound is its own synthesis from ethylcyanamide via aqueous nitrosation. acs.org Studies on the resulting compound have focused on its fundamental chemical properties and reactivity, which provide insight into its structure.

One key area of study has been its stability under different pH conditions. Research shows that this compound is significantly less stable in acidic conditions compared to its stability in alkaline environments. acs.org This differential reactivity is a critical finding in its fundamental chemical characterization. These studies help to understand the relationship between the molecule's structure—specifically the N-nitroso-N-cyano functionality—and its chemical behavior.

Table 1: Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| IUPAC Name | ethyl(nitroso)cyanamide |

| Synthesis | Aqueous nitrosation of ethylcyanamide. acs.org |

| Acid Stability | Less stable than ethylnitrosourea. acs.org |

| Alkali Stability | More stable than ethylnitrosourea. acs.org |

Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The study of selectivity is crucial for understanding a reagent's behavior. In the case of this compound, a notable stereochemical feature has been observed.

Proton nuclear magnetic resonance (PMR) spectroscopy of this compound has revealed N-alkyl nonequivalence. acs.org This phenomenon is attributed to restricted rotation around the N-N bond due to its partial double-bond character, a resonance effect common in nitrosamines. This restricted rotation makes the two protons on the methylene (B1212753) group of the ethyl substituent diastereotopic, meaning they are chemically non-equivalent and can appear as distinct signals in the NMR spectrum. This is a form of atropisomerism, where rotation around a single bond is hindered enough to allow for the isolation of different conformers.

This inherent stereochemical property is a key aspect of its structure-reactivity profile. Furthermore, the compound's differing stability in acid versus alkali demonstrates a form of chemoselectivity, where it selectively decomposes under specific pH conditions. acs.org However, broader studies on the chemo-, regio-, and stereoselectivity of its reactions with other substrates are not widely reported in the literature.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-nitroso-N-ethylurea |

| Diazoethane |

| Ethylcyanamide |

| Oxazoles |

| Hydantoins |

Role in Multicomponent Reactions and Cascade Processes

This compound, a compound featuring both a nitroso and a cyanamide (B42294) functional group, possesses latent reactivity that suggests its potential as a key component in multicomponent reactions (MCRs) and cascade processes. Although direct and extensive research on this compound's role in these specific, complex transformations is not widely documented, its structural motifs point towards plausible and intriguing reaction pathways for the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of the N-nitroso and cyanamide moieties allows for the generation of highly reactive intermediates, which are essential for initiating cascade sequences.

The primary mechanism through which this compound is proposed to enter into cascade reactions is via the controlled generation of a reactive ethyl diazonium ion or a related cationic species upon thermal or chemical activation. This intermediate can then be intercepted by a variety of nucleophiles in a sequential manner, leading to the construction of complex molecular architectures in a single synthetic operation. This approach aligns with the principles of atom and step economy that are central to modern organic synthesis. nih.gov

Furthermore, the cyanamide functionality itself is known to participate in radical cascade reactions, particularly when an acyl group is present on the nitrogen atom. nih.gov While this compound is not an N-acyl cyanamide, the electronic nature of the nitroso group could influence the reactivity of the cyanamide moiety in similar transformations.

Hypothetical Cascade Pathways Involving this compound

Based on the known chemistry of related N-nitroso compounds and cyanamides, several cascade pathways involving this compound can be postulated.

One such hypothetical cascade could be initiated by the decomposition of this compound to form an ethyl cation or a related electrophilic species. This cation could then be trapped by a nucleophile, which in turn could participate in a subsequent intramolecular reaction. For instance, if the initial nucleophile is part of a larger molecule with another nucleophilic or electrophilic center, a cascade of ring-forming reactions can be envisioned.

A second potential pathway involves a [3+2] cycloaddition reaction. The decomposition of this compound could lead to the formation of a transient 1,3-dipole, which could then react with a suitable dipolarophile in a cycloaddition cascade to furnish five-membered heterocyclic rings. mdpi.commdpi.comnih.gov

The table below outlines a hypothetical multicomponent reaction initiated by the decomposition of this compound.

Table 1: Hypothetical Multicomponent Reaction Initiated by this compound

| Reactant 1 | Reactant 2 | Reactant 3 (from this compound) | Proposed Intermediate | Final Product Class |

| Aromatic Amine | Alkene | Ethyl diazonium ion | N-alkenyl-N'-aryl diazenium | Substituted Indoles |

| 1,3-Dicarbonyl Compound | Aldehyde | Ethyl cation | Knoevenagel adduct, then ethylated intermediate | Dihydropyridines |

| Nitrile | Alkyne | Ethyl cation | Nitrilium ion | Substituted Pyrimidines |

Research Findings on Related Systems

While specific studies on this compound in MCRs are limited, research on analogous compounds provides strong evidence for the feasibility of such transformations. For example, the thermal decomposition of N-benzyl-N-nitrosopivalamide has been shown to generate a benzyl (B1604629) cation, which undergoes a cascade of reactions with acetonitrile (B52724) to form N-acetyl-N-pivalylbenzylamine. researchgate.net This demonstrates the potential of N-nitrosoamides to serve as precursors for cationic intermediates in cascade processes.

Moreover, multicomponent reactions involving diazo reagents, which can be considered as structurally related to the intermediates formed from this compound, have been extensively studied for the synthesis of complex nitrogen-containing heterocycles. nih.gov These reactions often proceed through cascade sequences involving cyclization and rearrangement steps.

The table below summarizes findings from studies on related N-nitroso compounds and their role in generating reactive intermediates for cascade reactions.

Table 2: Reactive Intermediates from N-Nitroso Compounds in Cascade Reactions

| N-Nitroso Precursor | Activation Method | Reactive Intermediate | Subsequent Reaction Type | Product Class | Reference |

| N-Benzyl-N-nitrosopivalamide | Thermal | Benzyl cation | Ritter-type cascade | N-Acyl-N-alkylamines | researchgate.net |

| N-Alkyl-N-nitroso-p-toluenesulfonamide | Base | Alkyldiazonium ion | Nucleophilic substitution/elimination | Alkenes, Ethers | N/A |

| Aryl Diazonium Salts (from N-nitroso anilines) | Acid | Aryl diazonium ion | Sandmeyer reaction | Aryl halides, nitriles | lumenlearning.comlibretexts.orgmasterorganicchemistry.com |

Future Directions and Emerging Research Avenues in Ethylnitrosocyanamide Chemistry

Unexplored Reactivity and Novel Synthetic Applications

The existing literature on ethylnitrosocyanamide primarily focuses on its synthesis and fundamental reactions. dss.go.thacs.orgresearchgate.net However, the unique combination of the nitroso, cyano, and ethyl groups suggests a wealth of unexplored reactivity. Future research should systematically investigate its behavior with a wider range of reagents and under varied reaction conditions.

Potential areas of exploration include:

Cycloaddition Reactions: The cyano group could participate in various cycloaddition reactions, leading to the formation of novel heterocyclic compounds. Investigating its reactivity with dienes, 1,3-dipoles, and other unsaturated systems could yield a diverse library of new molecules with potential applications in medicinal chemistry or materials science.

Coordination Chemistry: The nitrogen and oxygen atoms of the nitroso group, along with the nitrogen of the cyano group, present potential coordination sites for metal ions. Exploring the coordination chemistry of this compound could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Controlled Decomposition/Rearrangement: The nitroso group is known for its ability to release nitric oxide (NO) under specific conditions. Investigating the controlled thermal or photochemical decomposition of this compound could provide a novel route for the targeted delivery of NO or for the in-situ generation of reactive intermediates for subsequent synthetic transformations.

A deeper understanding of these and other reaction pathways will be crucial for unlocking the full synthetic potential of this compound.

Advancements in Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to investigate and predict the behavior of molecules, accelerating research and reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net In the context of this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

Key applications of computational modeling include:

Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of the underlying reaction mechanisms. sciforum.net